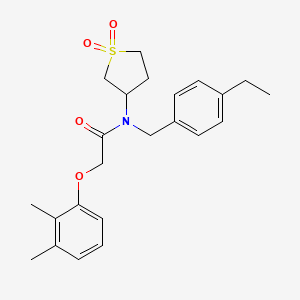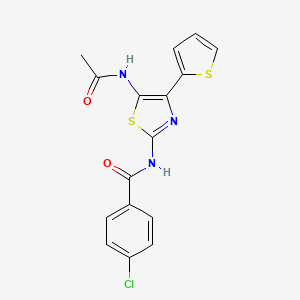
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide: is a synthetic organic compound with a complex structure. Let’s break it down:
Core Structure: The central core consists of a tetrahydrothiophene ring with a dioxo (sulfone) group attached at one position.
Functional Groups:
Purpose: This compound may have applications in drug development, materials science, or other fields due to its unique structure.
準備方法
Synthetic Routes:
Step 1: Start with 2,3-dimethylphenol.
Step 2: React 2,3-dimethylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate.
Step 3: Cyclize the intermediate using tetrahydrothiophene and a suitable base to obtain the target compound.
- Industrial-scale production typically involves continuous flow processes or batch reactions.
- Optimization of reaction conditions (temperature, pressure, catalysts) is crucial for yield and purity.
化学反応の分析
Reactions:
Oxidation: The sulfone group (dioxo) can undergo oxidation to form a sulfoxide or sulfone.
Substitution: The phenoxy group can be substituted with various functional groups.
Reduction: Reduction of the sulfone group can yield a thiol or a sulfide.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Oxidation: Sulfoxide or sulfone derivatives.
- Substitution: Various substituted phenoxyacetamides.
- Reduction: Thiol or sulfide derivatives.
科学的研究の応用
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antimicrobial, or anticancer properties).
Materials Science: Explore its use in polymer chemistry or as a building block for novel materials.
Biochemistry: Study its interactions with biological macromolecules.
作用機序
Targets: Identify molecular targets (enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by this compound.
類似化合物との比較
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: Provide a list of similar compounds (e.g., other phenoxyacetamides).
: Example reference. : Another example reference. : Yet another example reference.
特性
分子式 |
C23H29NO4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H29NO4S/c1-4-19-8-10-20(11-9-19)14-24(21-12-13-29(26,27)16-21)23(25)15-28-22-7-5-6-17(2)18(22)3/h5-11,21H,4,12-16H2,1-3H3 |
InChIキー |
MKJOWRQRGPFNOR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12147295.png)
![methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12147298.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12147308.png)
![5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12147310.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12147316.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147321.png)
![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-b romophenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12147332.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12147333.png)
![(5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147340.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B12147348.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12147349.png)
![Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholi n-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate](/img/structure/B12147357.png)
![(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147375.png)
